molecular formula C15H14N4O3S2 B2725108 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide CAS No. 81958-34-1

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2725108
CAS RN: 81958-34-1
M. Wt: 362.42
InChI Key: SLIAAJNNMUZVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide, also known as BISA, is a chemical compound that has been widely studied for its potential use in scientific research. BISA is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Benzimidazole Derivatives as Potential Therapeutic Agents

Benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide, have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds are known for their potential therapeutic applications, thanks to their synthetic versatility and ability to interact with biological targets. For instance, synthetic procedures to access 2-guanidinobenzazoles, which are closely related to the benzimidazole class, illustrate the compound's utility in developing pharmacophores with cytotoxic and cell proliferation inhibitory activities through angiogenesis and apoptosis mechanisms. This underscores the significance of benzimidazole derivatives in the exploration of new therapeutic agents, particularly in the realms of anticancer, antimicrobial, and antiviral research (Rosales-Hernández et al., 2022).

Anticancer Properties of Benzimidazole Derivatives

Benzimidazole and its derivatives have shown a broad spectrum of biological activities, including anticancer properties. These compounds, by virtue of their structural similarity to natural purines, have been implicated in various mechanisms of action against cancer cells, including DNA intercalation, inhibition of tubulin polymerization, and enzyme inhibition. Recent studies highlight the significance of benzimidazole derivatives in targeting cancer through different mechanisms, such as acting as topoisomerase inhibitors, DNA alkylating agents, and tubulin polymerization inhibitors. These activities suggest the potential of benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide, in the development of novel anticancer agents (Akhtar et al., 2019).

Environmental and Cleaner Technologies

Interestingly, benzimidazole derivatives have also found applications beyond medicinal chemistry, venturing into environmental science. For example, the removal of sulfamethoxazole, a compound related to the sulfonamide group, from aqueous solutions has been studied extensively. This research is pivotal in addressing the contamination of water bodies by pharmaceutical pollutants, highlighting the broader applicability of compounds related to 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide in cleaner and sustainable technologies (Prasannamedha et al., 2020).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c16-24(21,22)11-7-5-10(6-8-11)17-14(20)9-23-15-18-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIAAJNNMUZVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide

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